N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide typically involves the use of 2-aminophenol as a precursorCommon reaction conditions involve the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for large-scale production.
Chemical Reactions Analysis
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential in antimicrobial and anticancer studies.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide can be compared with other benzoxazole derivatives, such as:
2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol: Known for its fluorescence properties.
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide: Similar structure but with a methyl group instead of a bromine atom.
2,5-dichloro-N-(5-methoxy-7-(6-methoxypyridin-3-yl)-1,3-benzoxazol-2-yl)benzenesulfonamide: Exhibits different pharmacological activities due to the presence of sulfonamide and methoxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2/c1-13-9-10-15(21-24-17-7-2-3-8-19(17)26-21)12-18(13)23-20(25)14-5-4-6-16(22)11-14/h2-12H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKRENUQKONXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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